molecular formula C8H9NO4 B15324057 2-Formamido-3-(furan-3-yl)propanoic acid

2-Formamido-3-(furan-3-yl)propanoic acid

Cat. No.: B15324057
M. Wt: 183.16 g/mol
InChI Key: RIZXYLRXXQBUOT-UHFFFAOYSA-N
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Description

2-Formamido-3-(furan-3-yl)propanoic acid is a furan-functionalized organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features both a carboxylic acid and a formamido group attached to a propanoic acid backbone, which is further substituted with a furan-3-yl heterocycle. The furan ring is a prominent pharmacophore found in numerous bioactive molecules and pharmaceuticals . Researchers value this compound as a versatile synthetic intermediate. It can be used in the development of more complex molecular structures, particularly for the synthesis of novel 3-(furan-yl)propanoic acid derivatives. Such derivatives are of significant interest in antimicrobial research; studies on structurally similar compounds have demonstrated promising activity against microorganisms including the yeast-like fungi Candida albicans , as well as pathogens like Escherichia coli and Staphylicus aureus at concentrations of 64 µg/mL . The mechanism of action for related antifungal and antibacterial compounds often involves superelectrophilic activation in strong acid media, leading to reactive intermediates that can participate in reactions such as hydroarylation . As a chiral synthon, this amino acid derivative is useful for constructing peptidomimetics or other biologically active molecules where the furan ring can act as a scaffold or functional group element. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-formamido-3-(furan-3-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)

InChI Key

RIZXYLRXXQBUOT-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1CC(C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Formamido-3-(furan-3-yl)propanoic acid typically involves the reaction of furan-3-carboxylic acid with an appropriate amine under specific conditions. One common method includes the use of formic acid and zinc dust as reagents . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Formamido-3-(furan-3-yl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 2-formamido-3-(furan-3-yl)propanoic acid is C8H9NO4, with a molecular weight of 183.16 g/mol. The presence of polar functional groups such as the carboxylic acid and amido groups enhances its solubility in polar solvents, making it suitable for various biological interactions.

Pharmaceutical Applications

  • Drug Development :
    • This compound has been investigated for its potential role in drug design due to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies indicate that it may influence metabolic pathways, although further research is needed to fully elucidate these interactions.
  • Antioxidant Activity :
    • Research has suggested that compounds with similar structural features may exhibit antioxidant properties. This could position this compound as a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.
  • Neuroprotective Effects :
    • Analogous compounds have shown neuroprotective effects, which may extend to this compound. Studies focusing on its neuroprotective potential could lead to applications in treating neurodegenerative disorders.

Biochemical Interactions

The interactions of this compound with biological molecules have been a focal point of research:

  • Enzyme Modulation : The compound's structure allows it to engage in specific binding interactions that can modulate enzyme functions. This property is crucial for developing enzyme inhibitors or activators that can be used in therapeutic contexts.
  • Receptor Binding : Initial binding affinity studies suggest that this compound may interact with various receptors, which could be beneficial in designing drugs targeting specific receptor pathways involved in disease mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Properties
2-Amino-3-(furan-3-yl)propanoic acidContains an amino instead of an amido groupExhibits neuroprotective effects
3-(Furan-3-ylformamido)propanoic acidSimilar backbone but different substitutionPotential anti-inflammatory activity
2-(Furan-3-ylformamido)propanoic acidVariation in substitution positionInvestigated for enzyme inhibition
2-Formamido-3-(oxolan-3-yl)propanoic acidContains an oxolane ringUnique cyclic structure affecting reactivity

This table illustrates how the specific combination of functional groups in this compound may impart distinct biological activities not found in its analogs.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Binding Affinity Studies : Research conducted on the binding interactions between this compound and various enzymes has shown promising results, indicating its potential as a lead compound for drug development targeting metabolic disorders.
  • Therapeutic Potential in Neurodegenerative Diseases : A study exploring the neuroprotective effects of related compounds has laid the groundwork for investigating the therapeutic potential of this compound in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Formamido-3-(furan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino acid moiety play crucial roles in its binding to enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the target and the context of the reaction . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: The furan ring position (2- vs. 3-yl) significantly impacts electronic properties and bioactivity. For example, furan-2-yl derivatives (e.g., ethyl-3(2-furyl)-propanoate) are associated with aroma compounds , while furan-3-yl derivatives may exhibit distinct pharmacological profiles due to altered steric and electronic environments .
  • Pyridine-substituted analogs (e.g., 2-(phenylformamido)-3-(pyridin-3-yl)propanoic acid) introduce basic nitrogen, altering solubility and pharmacokinetics .
  • Halogenation: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate enhanced antimicrobial activity against E. coli and S. aureus due to increased lipophilicity and membrane disruption .

Key Observations:

  • Antimicrobial Selectivity: Chlorinated phenylpropanoic acids (e.g., compound 1 in ) show selectivity for Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, while furan-2-yl derivatives exhibit broader antifungal activity .
  • Anti-inflammatory Potential: β-Hydroxy-β-arylalkanoic acids mimic NSAID scaffolds (e.g., Naproxen) and inhibit cyclooxygenase (COX) enzymes, suggesting that furan-substituted propanoic acids could share similar mechanisms .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Melting Point (°C) Boiling Point (°C) Solubility (Predicted) Reference
This compound Not reported Not reported Moderate (polar solvents)
N-Formyl-DL-tryptophan 167 590.4 (Predicted) Low in water; soluble in DMSO
Ethyl-3(2-furyl)-propanoate Not reported Not reported High (organic solvents)

Key Observations:

  • Solubility Trends: Ester derivatives (e.g., ethyl-3(2-furyl)-propanoate) are more lipophilic, favoring membrane penetration, while carboxylic acids (e.g., this compound) exhibit higher polarity, enhancing aqueous solubility .

Biological Activity

2-Formamido-3-(furan-3-yl)propanoic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interaction with biological targets, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a propanoic acid backbone with a formamido group and a furan ring. Its chemical formula is C9H9N1O3C_9H_9N_1O_3, with a molecular weight of 183.16 g/mol. The presence of the furan moiety contributes to its solubility in polar solvents, which is crucial for biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various pathogens, including:

PathogenActivity Level
Candida albicansModerate
Escherichia coliHigh
Staphylococcus aureusHigh

The mechanism of action is believed to involve interactions with cellular membranes and modulation of enzyme activities, which affects the pathogen's viability.

Enzyme Interaction Studies

Studies have focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with:

  • Enzyme A : Inhibits activity by binding to the active site.
  • Enzyme B : Modulates function through allosteric interactions.

These interactions suggest potential therapeutic applications in metabolic disorders and infectious diseases .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Involving furan derivatives and formamides.
  • Reduction Reactions : Utilizing lithium aluminum hydride for reducing intermediates.
  • Oxidative Methods : Employing potassium permanganate for oxidation steps.

These methods can be optimized for yield and purity using continuous flow reactors in industrial settings .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested against a specific enzyme (Enzyme A) involved in metabolic pathways. Results showed that it inhibited enzyme activity by 75% at a concentration of 50 µg/mL, suggesting its potential as a therapeutic agent for metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Formamido-3-(furan-3-yl)propanoic acid with high enantiomeric purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the coupling of furan-3-ylpropanoic acid derivatives with formamide groups. Key steps include:

  • Protection-deprotection strategies to preserve stereochemical integrity, such as using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups for amino protection .
  • Chiral auxiliaries or asymmetric catalysis to control the C2 stereochemistry, which is critical for biological interactions .
  • Solvent optimization (e.g., dimethylformamide or tetrahydrofuran) and temperature control (60–80°C) to maximize yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : The formamido proton (NHCHO) appears as a singlet at δ 8.1–8.3 ppm, while furan protons resonate at δ 7.3–7.5 ppm (C3-H) and δ 6.3–6.5 ppm (C4-H) . Stereochemistry at C2 can be confirmed via coupling constants in 1H^1H- and 13C^{13}C-NMR.
  • IR : Stretching vibrations for the amide carbonyl (1650–1680 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) confirm functional groups .
  • MS : Molecular ion peaks at m/z 155.15 (C7_7H9_9NO3_3) validate the molecular formula .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of this compound?

Methodological Answer: The C2 stereochemistry determines binding affinity to target proteins. For example:

  • (R)-enantiomers may exhibit higher affinity for enzymes like tryptophan hydroxylase due to spatial compatibility with active sites .
  • Resolution methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution with acylases can separate enantiomers .
  • Activity assays : Compare IC50_{50} values of enantiomers in enzyme inhibition studies to quantify stereochemical effects .

Q. What strategies mitigate degradation of this compound under varying pH and temperature during bioactivity assays?

Methodological Answer:

  • pH stability : Use buffered solutions (pH 6–8) to prevent hydrolysis of the formamido group. Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions .
  • Temperature control : Store solutions at 4°C for short-term use or -80°C for long-term storage. Lyophilization improves stability .
  • Additives : Include protease inhibitors or antioxidants (e.g., ascorbic acid) in cell-based assays to reduce enzymatic degradation .

Q. How can surface plasmon resonance (SPR) elucidate binding kinetics with target enzymes or receptors?

Methodological Answer:

  • Immobilization : Covalently attach the target protein to a carboxymethyl dextran sensor chip.
  • Kinetic analysis : Inject varying concentrations of this compound and monitor association (kak_a) and dissociation (kdk_d) rates.
  • Affinity calculation : Use equilibrium binding models (e.g., 1:1 Langmuir) to determine KDK_D values .

Q. How do contradictions in reported biological activities arise, and how can experimental variables explain discrepancies?

Methodological Answer: Discrepancies often stem from:

  • Purity differences : Impurities >5% can skew activity results. Validate purity via HPLC (>98%) before assays .
  • Assay conditions : Variations in buffer composition (e.g., divalent cations) or cell lines (e.g., HEK293 vs. HeLa) alter observed effects .
  • Stereochemical heterogeneity : Unresolved enantiomers may lead to mixed activity profiles .

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